molecular formula C17H19NO3 B269466 3-isopropoxy-N-(3-methoxyphenyl)benzamide

3-isopropoxy-N-(3-methoxyphenyl)benzamide

Cat. No. B269466
M. Wt: 285.34 g/mol
InChI Key: XIXIPSYRDFBZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-(3-methoxyphenyl)benzamide, also known as GW 501516, is a synthetic chemical compound that belongs to a class of drugs called selective androgen receptor modulators (SARMs). It was developed in the 1990s as a potential treatment for cardiovascular and metabolic diseases, but its use has been controversial due to its potential for abuse in sports and bodybuilding.

Mechanism of Action

3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression and metabolism. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation.
Biochemical and Physiological Effects:
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has been shown to have a number of biochemical and physiological effects, including increased endurance and exercise capacity, improved lipid metabolism, and reduced inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its potential for abuse in sports and bodybuilding has led to controversy surrounding its use and regulation.

Future Directions

There are several potential future directions for research on 3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516, including its use in the treatment of neurodegenerative diseases, its effects on muscle regeneration and repair, and its potential for use in combination with other drugs for the treatment of metabolic diseases. Further studies are needed to fully understand the mechanisms of action and potential risks and benefits of this compound.

Synthesis Methods

3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoyl chloride with isopropylamine, followed by the addition of 4-(trifluoromethyl)phenylboronic acid and palladium catalyst. Other methods include the use of 3-methoxyphenylboronic acid and isopropylamine as starting materials, followed by the addition of 4-(trifluoromethyl)phenylboronic acid and palladium catalyst.

Scientific Research Applications

3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular and metabolic diseases, including obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and reduce inflammation in animal models.

properties

Product Name

3-isopropoxy-N-(3-methoxyphenyl)benzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-propan-2-yloxybenzamide

InChI

InChI=1S/C17H19NO3/c1-12(2)21-16-9-4-6-13(10-16)17(19)18-14-7-5-8-15(11-14)20-3/h4-12H,1-3H3,(H,18,19)

InChI Key

XIXIPSYRDFBZEW-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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